(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
CAS No.: 6552-71-2
Cat. No.: VC21295883
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6552-71-2 |
---|---|
Molecular Formula | C17H16O2 |
Molecular Weight | 252.31 g/mol |
IUPAC Name | (E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+ |
Standard InChI Key | QSTYRJCRRHXXQH-KPKJPENVSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC |
SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Introduction
Parameter | Value |
---|---|
Molecular Formula | C₁₇H₁₆O₂ |
Molecular Weight | 252.31 g/mol |
CAS Number | 6552-71-2 |
Alternative CAS Numbers | 50990-40-4 (isomeric form) |
Product Family | Bioactive Small Molecules |
The correct identification of this compound is crucial for research applications, as there appears to be some variation in reported CAS numbers across sources, likely reflecting positional isomers .
Chemical Structure and Physical Properties
Structural Features
The (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one molecule exhibits a trans (E) configuration across the double bond in the three-carbon bridge connecting the two aromatic rings. This configuration significantly influences its physical properties and biological activities .
The methoxy group on the A-ring contributes to the compound's electron-donating capability, while the methyl group on the B-ring affects its lipophilicity. These structural elements play crucial roles in determining the compound's reactivity patterns and biochemical interactions.
Physical Properties
Based on the available data, the compound exhibits the following physical properties:
Property | Value |
---|---|
Physical Appearance | Yellow solid |
Melting Point | Approximately 130°C |
Boiling Point | Approximately 412.1°C (predicted) |
Solubility | Soluble in organic solvents (ethanol, methanol, chloroform) |
The compound's relatively high melting and boiling points are characteristic of chalcones with similar substitution patterns, reflecting the influence of its aromatic rings and conjugated system .
Synthesis Methods
Claisen-Schmidt Condensation
The primary method for synthesizing (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is the Claisen-Schmidt condensation reaction. This base-catalyzed aldol condensation involves the reaction between 4-methoxybenzaldehyde and 4-methylacetophenone .
The general reaction scheme involves:
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Base-catalyzed enolate formation from 4-methylacetophenone
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Nucleophilic attack of the enolate on 4-methoxybenzaldehyde
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Dehydration of the β-hydroxy ketone intermediate to form the α,β-unsaturated ketone
Reaction Conditions and Reagents
The synthesis typically employs the following conditions:
Component | Details |
---|---|
Reactants | 4-methoxybenzaldehyde and 4-methylacetophenone (0.01 mol each) |
Catalyst | Base (typically KOH or NaOH, 60% aqueous solution) |
Solvent | Ethanol (40 ml) |
Temperature | Room temperature (20-25°C) |
Reaction Time | 2-3 hours with continuous stirring |
Workup | Addition of ice-cold HCl (10%), filtration, and washing |
Purification | Recrystallization using ethanol |
Yield | Approximately 94% |
The synthesis procedure typically involves mixing the reactants in ethanol, adding the base catalyst with continuous stirring, maintaining the reaction for 2-3 hours at room temperature, and then performing acid workup and purification .
Spectral Characterization
The synthesized compound can be characterized using various spectroscopic techniques:
Spectroscopic Method | Characteristic Data |
---|---|
FT-IR (CHCl₃, cm⁻¹) | 3003, 1652, 810, 737, 672 |
¹H NMR (400 MHz, CDCl₃) | δ 7.92 (d, 2H), 7.77 (d, 1H), 7.59 (d, 2H), 7.41 (d, 1H), 7.30-7.25 (m, 2H), 6.93 (d, 2H), 3.84 (s, 3H), 2.42 (s, 3H) ppm |
¹³C NMR (100 MHz, CDCl₃) | δ 190.15, 161.67, 144.32, 143.44, 136.00, 130.24, 129.35, 128.65, 127.83, 119.90, 114.48, 55.48, 21.73 ppm |
Mass Spectrometry | m/z (%): 253 (M + 1) |
These spectral data confirm the structure of the synthesized chalcone and provide validation of the synthetic process .
Chemical Reactivity Profile
Types of Reactions
(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions that are characteristic of α,β-unsaturated carbonyl compounds and aromatic systems:
Oxidation Reactions
The compound can undergo oxidation at different sites, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids. The α,β-unsaturated system can also be epoxidized under appropriate conditions.
Reduction Reactions
Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone, 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one. Depending on the reducing agent and conditions, further reduction to alcohols is also possible.
Substitution Reactions
Electrophilic aromatic substitution reactions can occur on either of the phenyl rings, with the methoxy-substituted ring generally being more reactive toward electrophiles due to the electron-donating nature of the methoxy group.
Reagents and Reaction Conditions
The reactivity of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one with various reagents is summarized below:
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Acidic or basic conditions | 4-methoxybenzoic acid, 4-methylbenzoic acid |
Reduction | Pd/C, H₂ or NaBH₄ | Ethanol solvent, room temperature | 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one |
Halogenation | Br₂ or Cl₂ | Lewis acid catalyst, low temperature | Halogenated derivatives on the aromatic rings |
These reactions demonstrate the versatility of the compound as a synthetic intermediate for the preparation of diverse chemical entities.
Biological Activities
Antimicrobial Properties
Research has demonstrated that (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus species. The compound's activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity.
Structure-Activity Relationships
Comparison with Similar Compounds
The biological and chemical properties of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be compared with structurally related chalcones to establish structure-activity relationships:
Compound | Structural Difference | Activity Comparison |
---|---|---|
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Hydroxy instead of methoxy group | Generally increased antimicrobial activity but reduced lipophilicity |
(2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Lacks methyl group on second phenyl ring | Reduced lipophilicity and potentially altered biological targeting |
(2E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | Lacks methoxy group on first phenyl ring | Altered electronic properties affecting reactivity and biological interactions |
The presence of both methoxy and methyl groups in (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one imparts unique electronic and steric properties that influence its reactivity and interaction with biological targets.
Structure Modifications and Effects
Modifications to the basic structure of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can significantly alter its properties and activities:
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Substitution on the α,β-unsaturated bridge generally affects the compound's reactivity
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Changes to the methoxy position on the A-ring influence electronic distribution and hydrogen bonding capabilities
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Modifications to the methyl group on the B-ring affect lipophilicity and membrane permeability
These structure-activity relationships provide valuable insights for the rational design of new chalcone derivatives with enhanced properties.
Research Applications
Role in Organic Synthesis
(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one serves as an important intermediate in organic synthesis due to its reactive α,β-unsaturated carbonyl system. It can be used to synthesize various heterocyclic compounds including:
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Pyrazolines through reaction with hydrazines
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Flavonoids through cyclization reactions
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Isoxazoles through reaction with hydroxylamine derivatives
These heterocyclic compounds have significant applications in pharmaceutical and agrochemical development.
Pharmaceutical Research
The compound's biological activities make it a promising scaffold for pharmaceutical research. Current investigations are exploring its potential applications in:
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Developing new antimicrobial agents to address antibiotic resistance
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Creating anti-inflammatory drugs with fewer side effects
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Researching anticancer therapies targeting specific cellular pathways
These research directions highlight the importance of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one in modern medicinal chemistry.
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